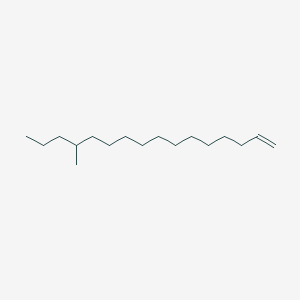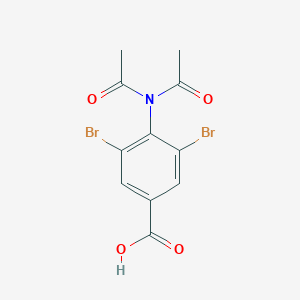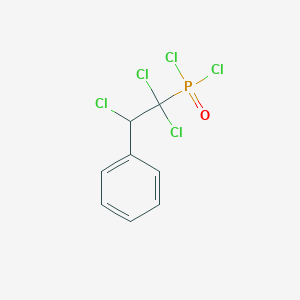
(1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C8H6Cl5OP It is a derivative of phosphonic dichloride and is characterized by the presence of a trichloro-phenylethyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride typically involves the reaction of trichloroethanol with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonic dichlorides can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphonic acids or phosphonates.
Hydrolysis Products: Hydrolysis typically results in the formation of phosphonic acid derivatives.
Scientific Research Applications
(1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,1,2-Trichloro-2-phenylethyl)phosphonic dichloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic Dichloride: Similar in structure but lacks the trichloro-phenylethyl group.
Methylenebis(phosphonic dichloride): Contains a methylene bridge between two phosphonic dichloride groups.
Phosphoric Acid Derivatives: Compounds like phosphoric acid and its esters share similar chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields of research make it a compound of significant interest .
Properties
CAS No. |
65071-27-4 |
|---|---|
Molecular Formula |
C8H6Cl5OP |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1,2,2-trichloro-2-dichlorophosphorylethyl)benzene |
InChI |
InChI=1S/C8H6Cl5OP/c9-7(6-4-2-1-3-5-6)8(10,11)15(12,13)14/h1-5,7H |
InChI Key |
HYDMCUWVCYZSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(P(=O)(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)

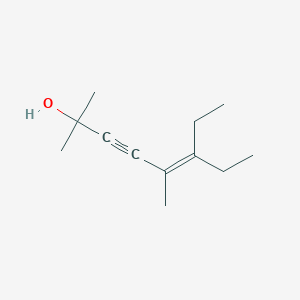
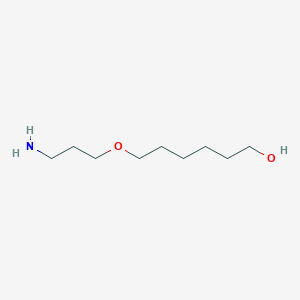
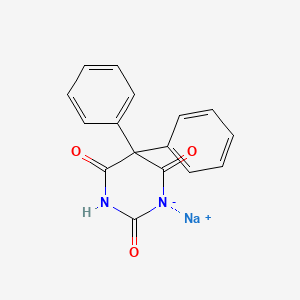
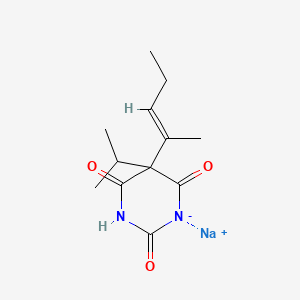
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
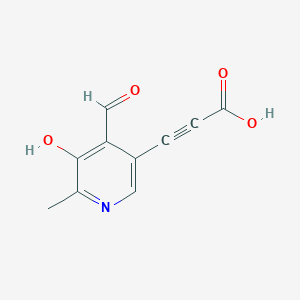

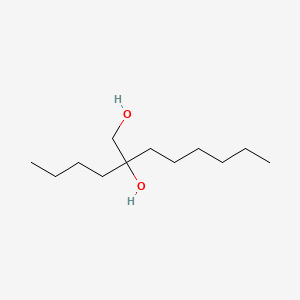
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
